molecular formula C21H22O3 B4576020 7-butoxy-6-ethyl-4-phenyl-2H-chromen-2-one

7-butoxy-6-ethyl-4-phenyl-2H-chromen-2-one

Cat. No.: B4576020
M. Wt: 322.4 g/mol
InChI Key: PQPWVTRBROPTFT-UHFFFAOYSA-N
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Description

7-butoxy-6-ethyl-4-phenyl-2H-chromen-2-one, also known as Butein, is a naturally occurring flavonoid found in many plants, including the bark of Rhus verniciflua and the flowers of Coreopsis tinctoria. It has been used in traditional medicine for its anti-inflammatory, anti-oxidant, and anti-cancer properties. In recent years, Butein has gained attention from the scientific community for its potential applications in various fields, including biomedical research and drug development.

Scientific Research Applications

Crystal Structure and Synthesis

The crystal structure of similar compounds, like the 7-[(2E)-2-benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one, reveals significant conformational differences relating to the orientation of substituents, which are crucial for understanding the compound's physical and chemical behaviors. Such structures exhibit a three-dimensional network generated by interactions like C—H⋯O, C—H⋯π(aryl), and π–π stacking, essential for designing materials with specific properties (Caracelli et al., 2015).

Biological Activities

Studies on chromen-2-one derivatives emphasize their potential in biological applications. For instance, the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides have been explored, revealing antimicrobial and antioxidant activities. Such compounds have significant potential in developing new therapeutic agents (Hatzade et al., 2008).

Molecular Modeling and Drug Discovery

Novel chromen-2-one derivatives have been synthesized and assessed for antimicrobial activity, supported by molecular modeling to identify potential drug candidates. These studies not only contribute to the discovery of new antimicrobial agents but also offer insights into the structure-activity relationships of such compounds (Mandala et al., 2013).

Catalysis and Synthetic Applications

Research has demonstrated the utility of chromen-2-one derivatives in catalysis and synthetic chemistry. For example, potassium phthalimide-N-oxyl has been used as an organocatalyst for the synthesis of various 2-amino-4H-chromene derivatives, showcasing a clean, metal-free approach to constructing complex molecules efficiently (Dekamin et al., 2013).

Electrochemical Applications

The electrochemical properties of benzofuran derivatives, including those related to chromen-2-one, have been studied for sensing applications. Modified electrodes incorporating such compounds exhibit enhanced conductivity and catalytic activity, pointing to their potential in developing sensitive electrochemical sensors (Mazloum‐Ardakani & Khoshroo, 2013).

Antimicrobial and Antituberculosis Activity

Chlorinated coumarins, closely related to chromen-2-one derivatives, have shown activity against Mycobacterium tuberculosis, indicating their potential as antituberculosis agents. This highlights the importance of such compounds in addressing global health issues like tuberculosis (Hwang et al., 2013).

Properties

IUPAC Name

7-butoxy-6-ethyl-4-phenylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O3/c1-3-5-11-23-19-14-20-18(12-15(19)4-2)17(13-21(22)24-20)16-9-7-6-8-10-16/h6-10,12-14H,3-5,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPWVTRBROPTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C=C1CC)C(=CC(=O)O2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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